Cas no 920205-29-4 (1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine)

1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine 化学的及び物理的性質
名前と識別子
-
- VU0503066-1
- (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone
- [4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylphenyl)methanone
- 920205-29-4
- F2865-0956
- AKOS024473100
- 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine
- 1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine
-
- インチ: 1S/C23H23N7O2/c1-16-6-3-4-9-19(16)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-7-5-8-18(14-17)32-2/h3-9,14-15H,10-13H2,1-2H3
- InChIKey: TVZZLLJJTLNOCJ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=CC=1C)N1CCN(C2C3=C(N=CN=2)N(C2C=CC=C(C=2)OC)N=N3)CC1
計算された属性
- せいみつぶんしりょう: 429.19132300g/mol
- どういたいしつりょう: 429.19132300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 4
- 複雑さ: 644
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2865-0956-10mg |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |
920205-29-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2865-0956-15mg |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |
920205-29-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2865-0956-20μmol |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |
920205-29-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2865-0956-2μmol |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |
920205-29-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2865-0956-25mg |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |
920205-29-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2865-0956-1mg |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |
920205-29-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2865-0956-4mg |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |
920205-29-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2865-0956-10μmol |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |
920205-29-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2865-0956-20mg |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |
920205-29-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2865-0956-5μmol |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |
920205-29-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazineに関する追加情報
Chemical Compound CAS No. 920205-29-4: 1-3-(3-Methoxyphenyl)-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-Yl-4-(2-Methylbenzoyl)Piperazine
The compound with CAS No. 920205-29-4, named 1-3-(3-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl-4-(2-methylbenzoyl)piperazine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a piperazine ring system fused with a triazolo[4,5-d]pyrimidine moiety and substituted with a 3-methoxyphenyl group and a 2-methylbenzoyl substituent. These structural features contribute to its unique chemical properties and potential biological activities.
Recent studies have highlighted the potential of this compound as a promising candidate in the development of novel therapeutic agents. The triazolo[4,5-d]pyrimidine core is known for its ability to interact with various biological targets, including kinases and other enzyme systems. The presence of the piperazine ring further enhances its pharmacokinetic properties, making it a versatile scaffold for drug design. Additionally, the 3-methoxyphenyl and 2-methylbenzoyl substituents introduce hydrophobicity and electronic diversity, which are crucial for optimizing bioavailability and target specificity.
One of the most exciting developments involving this compound is its potential role in anticancer therapy. Researchers have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to its ability to inhibit key oncogenic pathways and induce apoptosis in malignant cells. Furthermore, the compound has shown synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as a component in combination therapies.
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory and neuroprotective activities. The triazolo[4,5-d]pyrimidine moiety has been implicated in modulating inflammatory cytokines and protecting against oxidative stress-induced neuronal damage. These findings underscore the versatility of this compound across multiple therapeutic areas.
The synthesis of CAS No. 920205-29-4 involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the triazolo[4,5-d]pyrimidine core through cyclization reactions and subsequent functionalization with the piperazine ring and aromatic substituents. The optimization of reaction conditions has been critical in achieving high yields and ensuring the purity of the final product.
From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have confirmed its molecular structure and provided insights into its conformational flexibility and stability under various conditions.
Looking ahead, ongoing research is focused on elucidating the exact molecular mechanisms by which this compound exerts its biological effects. Understanding these mechanisms will be essential for refining its therapeutic applications and identifying new targets for intervention. Additionally, preclinical studies are underway to evaluate its safety profile and efficacy in animal models of disease.
In conclusion, CAS No. 920205-29-4 represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a compelling candidate for future drug development efforts. As research continues to unfold, this compound holds immense promise for addressing unmet medical needs across multiple therapeutic areas.
920205-29-4 (1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine) 関連製品
- 1361657-59-1(3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine)
- 321337-61-5(4-4-(bromomethyl)phenoxybenzonitrile)
- 1807244-12-7(Methyl 2-cyano-4-ethyl-6-nitrophenylacetate)
- 23275-49-2(1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)-)
- 1261801-87-9(4-(3-Bromo-2-iodobenzoyl)pyridine)
- 2137988-19-1(2-amino-4-(1-ethyl-1H-1,2,4-triazol-5-yl)-6-fluorobenzoic acid)
- 1257665-15-8(2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran)
- 2137757-38-9(2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro-)
- 1517565-09-1(4-bromo-5H,7H-furo[3,4-d]pyrimidine)
- 1187165-84-9(2-(4-Butylbenzoyl)-3-methylpyridine)




